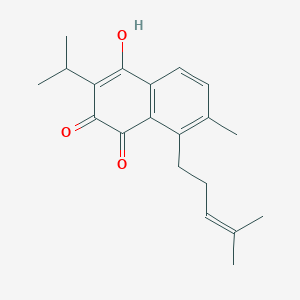

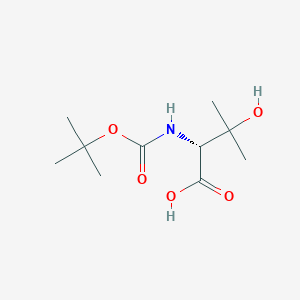

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid

Vue d'ensemble

Description

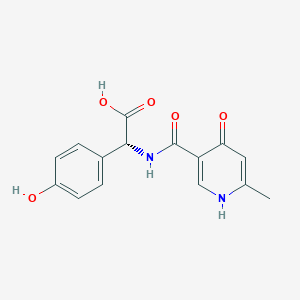

“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid” is a chemical compound with the CAS number 865352-21-2 . It falls under the category of amino acid derivatives .

Molecular Structure Analysis

The molecular formula of this compound is C21H21NO4 . Its molecular weight is 351.40 .Physical And Chemical Properties Analysis

This compound is stored in a dry room at room temperature . The boiling point is not specified .Applications De Recherche Scientifique

Synthesis of Asymmetrically Protected Diaminosuberic Acid

A study by Mollica et al. (2012) introduced a synthetic pathway exploiting (acyloxy)alkoxy promoiety as a protecting group. This approach facilitated the preparation of asymmetrically protected 2,7-diaminosuberic acid, showcasing the use of the (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid derivative in peptide synthesis (Mollica, Feliciani, Stefanucci, Fadeev, & Pinnen, 2012).

Investigation of Molecular Structures

Venkatesan et al. (2016) characterized (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. Their work, focusing on molecular interactions and stability, provides insight into the structural and electronic properties of compounds related to (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid (Venkatesan, Rajakannan, Venkataramanan, Ilangovan, Sundius, & Thamotharan, 2016).

Development of Enzyme-activated Surfactants

A novel application was reported by Cousins et al. (2009), where N-fluorenyl-9-methoxycarbonyl-protected amino acids were utilized as surfactants for carbon nanotubes. Their interactions were modeled, and the surfactants were converted into enzymatically activated forms, facilitating on-demand homogeneous aqueous dispersions under physiological conditions. This research highlights the potential for creating smart materials and nanotechnology applications (Cousins, Das, Sharma, Li, Mcnamara, Hillier, Kinloch, & Ulijn, 2009).

Safety and Hazards

The compound has a GHS pictogram with a signal word "Warning" . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mécanisme D'action

Target of Action

Fmoc-®-3-Amino-5-hexenoic acid, also known as ®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid, primarily targets the amino groups in peptide synthesis. The Fmoc group is a protecting group used to temporarily shield the amino group of amino acids during peptide synthesis, preventing unwanted side reactions .

Mode of Action

The compound interacts with its target by forming a stable carbamate linkage with the amino group of the amino acid. This linkage protects the amino group from reacting during subsequent steps in the synthesis process. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Biochemical Pathways

By protecting the amino group, it allows for the sequential addition of amino acids, leading to the formation of peptide bonds without interference from side reactions .

Pharmacokinetics

The Fmoc group is stable under acidic conditions but can be rapidly removed under basic conditions, ensuring efficient synthesis and high yield of the desired peptide .

Action Environment

Environmental factors such as pH, temperature, and solvent can influence the efficacy and stability of the Fmoc group. The Fmoc group is stable under acidic conditions but can be cleaved under basic conditions. The choice of solvent, typically N,N-dimethylformamide (DMF), also plays a role in the efficiency of the deprotection process .

Propriétés

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h2-6,8-11,14,19H,1,7,12-13H2,(H,22,25)(H,23,24)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCMPCVPSYAVJO-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801169946 | |

| Record name | (3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801169946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

269726-95-6 | |

| Record name | (3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269726-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801169946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(13S)-10-Butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B152223.png)